molecular formula C10H22NO4P B14357683 1-Diethoxyphosphoryl-2-methoxypiperidine CAS No. 91411-18-6

1-Diethoxyphosphoryl-2-methoxypiperidine

Cat. No.: B14357683
CAS No.: 91411-18-6
M. Wt: 251.26 g/mol
InChI Key: MKLIHPNAVKCBQI-UHFFFAOYSA-N
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Description

1-Diethoxyphosphoryl-2-methoxypiperidine is an organic compound with the molecular formula C10H22NO4P. This compound is part of the piperidine family, which is known for its six-membered ring structure containing five methylene bridges and one amine bridge. The presence of the diethoxyphosphoryl and methoxy groups in its structure makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Diethoxyphosphoryl-2-methoxypiperidine can be achieved through several routes. One common method involves the reaction of piperidine with diethyl phosphite and methanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to optimize yield and purity.

Chemical Reactions Analysis

1-Diethoxyphosphoryl-2-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphoric acid derivatives.

Scientific Research Applications

1-Diethoxyphosphoryl-2-methoxypiperidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphoryl-2-methoxypiperidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a ligand, binding to active sites on enzymes and altering their activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

1-Diethoxyphosphoryl-2-methoxypiperidine can be compared to other similar compounds, such as:

    1-Diethoxyphosphoryl-2-methylaziridine: This compound also contains a diethoxyphosphoryl group but has a different ring structure, leading to different reactivity and applications.

    N-Benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide: This compound has a similar phosphorus-containing group but differs in its overall structure and chemical properties.

Properties

CAS No.

91411-18-6

Molecular Formula

C10H22NO4P

Molecular Weight

251.26 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methoxypiperidine

InChI

InChI=1S/C10H22NO4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h10H,4-9H2,1-3H3

InChI Key

MKLIHPNAVKCBQI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CCCCC1OC)OCC

Origin of Product

United States

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